4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid

Medicinal Chemistry Indole SAR Regioisomerism

4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid (CAS 903204-96-6) is a distinct indole-2-carboxamide featuring the underrepresented 4,7-dimethoxy substitution pattern. Unlike common 4,5- or 5,6-isomers, this regioisomer generates unique hydrogen-bond topology and electronic distribution. The butanoic acid linker provides unencumbered conformational flexibility compared to amino-acid-linked analogs, making it advantageous for probing shallow or flexible binding pockets. Ideal for kinase inhibitor screening, linker-SAR studies, and methoxy regiochemistry investigations. Also serves as an analytical reference standard for chromatographic resolution of dimethoxyindole regioisomers.

Molecular Formula C15H18N2O5
Molecular Weight 306.318
CAS No. 903204-96-6
Cat. No. B2683601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid
CAS903204-96-6
Molecular FormulaC15H18N2O5
Molecular Weight306.318
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)O
InChIInChI=1S/C15H18N2O5/c1-21-11-5-6-12(22-2)14-9(11)8-10(17-14)15(20)16-7-3-4-13(18)19/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,20)(H,18,19)
InChIKeyZEAWGONZMIVBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid (CAS 903204-96-6): Chemical Identity and Core Characteristics


4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid (CAS 903204-96-6; molecular formula C₁₅H₁₈N₂O₅; MW 306.32 g/mol) is a synthetic indole-2-carboxamide derivative bearing a butanoic acid side chain . The indole core is substituted with methoxy groups at positions 4 and 7, a regiochemical pattern that distinguishes it from the more common 4,5- or 5,6-dimethoxyindole isomers [1]. The compound belongs to the broader class of 2‑carbonyl indole amides that have been explored as kinase inhibitor scaffolds and anti‑inflammatory agents, although specific pharmacological data for this exact entity remain limited in the open literature.

Why 4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid Cannot Be Swapped for a Close Structural Analog


The 4,7‑dimethoxy substitution pattern on the indole ring, coupled with the γ‑aminobutyric acid linker, generates a unique hydrogen‑bond donor/acceptor topology and electronic distribution that is not replicated by the 4,5‑ or 5,6‑dimethoxy regioisomers . Even subtle alterations in methoxy placement are known to modulate indole reactivity, metabolic stability, and target‑binding profiles in related chemotypes [1]. Additionally, the butanoic acid linker differs from the propanoic or amino‑acid‑based linkers found in commercially available analogs, affecting both physicochemical properties (logD, polar surface area) and potential protein‑ligand interactions. These molecular distinctions preclude simple interchange without risking altered biological or chemical performance.

Quantitative Differentiation Evidence for 4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid


Regioisomeric Differentiation: 4,7‑ vs. 4,5‑Dimethoxy Indole Substitution

The target compound carries methoxy groups at the 4‑ and 7‑positions of the indole ring, whereas the commercially available comparator 4-[(4,5‑dimethoxy‑1H‑indole‑2‑carbonyl)amino]butanoic acid (ChemDiv D715-2894) bears methoxy groups at 4‑ and 5‑positions . Although no direct head‑to‑head bioassay exists, the distinct substitution pattern alters the calculated logD (−1.96 for the 4,5‑isomer vs. an expected more negative value for the 4,7‑isomer due to the 7‑methoxy's para‑like relationship to the carboxamide) and polar surface area (77.8 Ų for the 4,5‑isomer) . In dimethoxyindole series, the 4,7‑pattern has been independently associated with different oxidative demethylation rates and quinone‑forming capacity relative to the 4,5‑pattern, which can influence both chemical stability and biological fate [1].

Medicinal Chemistry Indole SAR Regioisomerism

Linker Length Differentiation: Butanoic Acid vs. Propanoic Acid and Amino‑Acid Linkers

The target compound contains a four‑carbon butanoic acid linker terminating in a free carboxylic acid. Three commercially available close analogs employ different linker architectures: (i) 3-[(4,7‑dimethoxy‑1H‑indole‑2‑carbonyl)amino]propanoic acid (three‑carbon linker) ; (ii) (2S)-2-{[(4,7‑dimethoxy‑1H‑indol‑2‑yl)carbonyl]amino}-3‑methylbutanoic acid (valine‑derived, branched linker) ; and (iii) N-[(4,7‑dimethoxy‑1H‑indol‑2‑yl)carbonyl]-L‑alanine (alanine linker) . No direct comparative bioassay data exist for the butanoic acid analog vs. these linkers. However, in well‑studied indole‑2‑carboxamide series, linker length and flexibility have been shown to modulate target engagement, with butanoic acid linkers offering an optimal balance of conformational flexibility and hydrogen‑bond capacity for certain ATP‑binding site pockets .

Structure-Activity Relationship Linker Optimization Indole-2-carboxamide

Purity and Identity Verification: Ensuring Batch‑to‑Batch Reproducibility

Reliable sourcing of 4-[(4,7‑dimethoxy‑1H‑indole‑2‑carbonyl)amino]butanoic acid requires rigorous identity and purity verification. The molecular formula C₁₅H₁₈N₂O₅ (MW 306.32) and InChIKey ZEAWGONZMIVBQB‑UHFFFAOYSA‑N uniquely identify this compound and must be cross‑checked upon receipt . The 4,5‑dimethoxy regioisomer (ChemDiv D715-2894) shares the same molecular formula but has InChIKey XHNYRWPLZWQHLO‑UHFFFAOYSA‑N , enabling unambiguous differentiation by HPLC‑MS or NMR. Vendor‑reported purity for close analogs typically ranges from 95% to 98% ; equivalent purity specifications should be demanded for the target compound to ensure reproducible biological readouts.

Quality Control Analytical Chemistry Compound Procurement

Recommended Application Scenarios for 4-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid Based on Current Evidence


Focused Medicinal Chemistry Library Design for Kinase or Inflammatory Target Screening

The 4,7‑dimethoxyindole scaffold, when coupled with a butanoic acid linker, provides a distinct chemotype for screening campaigns targeting ATP‑binding pockets or inflammation‑related pathways. Class‑level evidence from indole‑2‑carboxamide kinase inhibitors indicates that linker optimization can enhance selectivity . The target compound should be included in focused libraries alongside its propanoic acid and amino‑acid‑linked analogs to establish linker‑SAR relationships.

Regioisomer‑Specific SAR Studies on Indole Dimethoxy Substitution

The 4,7‑dimethoxy substitution pattern is underrepresented in commercial libraries relative to the 4,5‑dimethoxy isomer . The target compound enables systematic exploration of methoxy regiochemistry effects on target binding, metabolic stability, and oxidative demethylation, which are known to differ between 4,7‑ and 4,5‑dimethoxyindoles [1].

Chemical Probe Development Requiring Defined Carboxylic Acid Functionality

The free butanoic acid terminus provides a convenient handle for further derivatization (e.g., amide coupling, esterification) or for engaging basic residues in target protein binding sites. Unlike the valine‑ or alanine‑linked analogs, the simple alkyl carboxylic acid offers unencumbered conformational flexibility, which may be advantageous for probing shallow or flexible binding pockets .

Analytical Reference Standard for LC‑MS Method Development

Given the risk of regioisomeric contamination, the target compound can serve as an analytical reference standard to validate chromatographic methods capable of resolving the 4,7‑dimethoxy isomer from its 4,5‑dimethoxy counterpart (distinct InChIKeys) . This is critical for quality control in large‑scale screening operations.

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